Stereochemical Configuration: (1R,3S) cis-3-Boc-aminocyclopentanol Versus (1S,3R) Enantiomer
The compound bears the specific (1R,3S) stereochemical configuration, which is the defined chiral identity for this cis-3-Boc-aminocyclopentanol scaffold [1]. This configuration is distinct from its enantiomer (1S,3R)-3-hydroxycyclopentyl carbamate (CAS 167465-99-8) . In drug development contexts where the cyclopentane core interacts with chiral biological targets, the two enantiomers are not interchangeable and would produce non-identical downstream molecules. The target compound has been cited in Vertex Pharmaceuticals patents (WO2009/023269 A2) as a synthetic intermediate [2], indicating that the (1R,3S) configuration is specifically required for those synthetic sequences. Substituting the (1S,3R) enantiomer would alter the stereochemical course of subsequent transformations.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | (1R,3S) cis-3-Boc-aminocyclopentanol; CAS 225641-84-9 |
| Comparator Or Baseline | (1S,3R) enantiomer; CAS 167465-99-8 |
| Quantified Difference | Enantiomeric relationship — opposite absolute configuration at both stereocenters |
| Conditions | Chiral HPLC; polarimetry; X-ray crystallography (where applicable) |
Why This Matters
Procurement of the correct enantiomer is non-negotiable for chiral drug synthesis; the (1R,3S) configuration is the specifically cited intermediate in Vertex patent WO2009/023269 A2 [2], while the (1S,3R) enantiomer would produce stereochemically distinct downstream products.
- [1] PubChem. Compound Summary: rac-tert-butyl N-((1R,3S)-3-hydroxycyclopentyl)carbamate. CID 25067268. View Source
- [2] Vertex Pharmaceuticals Incorporated. WO2009/023269 A2, Page 42. 2009. View Source
